2-Fluoro-DI cep

描述

It is primarily used in the synthesis of oligonucleotides due to its ability to selectively react and bind with precise nucleic acid sequences.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-DI cep involves the protection of the nucleoside cytidine with a dimethoxytrityl group at the 5’ position and a cyanoethyl group at the 3’ position. The fluorine atom is introduced at the 2’ position of the ribose ring. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The production facilities are often ISO 9001 certified, ensuring that the processes are controlled and documented to provide consistent product quality with full traceability .

化学反应分析

Types of Reactions

2-Fluoro-DI cep undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom at the 2’ position can be substituted with other nucleophilic groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorine atom.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Nucleophiles: For substitution reactions.

Oxidizing Agents: For oxidation reactions.

Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various nucleoside analogs, while oxidation and reduction reactions can modify the functional groups on the nucleoside .

科学研究应用

2-Fluoro-DI cep has a wide range of scientific research applications, including:

Chemistry: Used in the synthesis of modified oligonucleotides for various research purposes.

Biology: Employed in the study of nucleic acid interactions and the development of nucleic acid-based therapeutics.

Medicine: Utilized in the development of antisense oligonucleotides, siRNA, and aptamers for therapeutic applications.

Industry: Applied in the production of diagnostic tools and molecular assays

作用机制

The mechanism of action of 2-Fluoro-DI cep involves its incorporation into oligonucleotides, where it enhances the stability and binding affinity of the nucleic acid sequences. The fluorine atom at the 2’ position adopts a more thermodynamically stable A-form helix upon hybridization to its target, improving affinity and nuclease resistance .

相似化合物的比较

Similar Compounds

- 2’-Fluoro-Ac-C Phosphoramidite

- 2’-Fluoro-Bz-A Phosphoramidite

- 2’-Fluoro-iBu-G Phosphoramidite

- 2’-Fluoro-U Phosphoramidite

Uniqueness

2-Fluoro-DI cep is unique due to its specific structural modifications, which provide enhanced stability and binding affinity compared to other similar compounds. The presence of the fluorine atom at the 2’ position significantly improves the compound’s resistance to nuclease degradation, making it highly valuable in therapeutic applications .

生物活性

2-Fluoro-DI cep, a fluorinated derivative of 2-deoxy-D-glucose (2-DG), has garnered attention for its potential biological activity, particularly in cancer therapy. The introduction of fluorine into the molecular structure of compounds often enhances their pharmacological properties, including increased metabolic stability and altered interaction with biological targets. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanism of action, and implications for therapeutic use.

Chemical Structure

this compound is characterized by the presence of a fluorine atom at the C-2 position of the glucose analog. This modification is known to influence the compound's lipophilicity and metabolic stability. The fluorine atom restricts oxidative metabolism, enhancing the compound's efficacy as a therapeutic agent.

Mechanism of Action

The primary mechanism through which this compound exerts its biological effects involves the inhibition of glycolysis—a pathway that is often upregulated in aggressive cancers like glioblastoma multiforme (GBM). By inhibiting hexokinase, an enzyme critical for glycolysis, this compound disrupts energy production in cancer cells, leading to reduced cell proliferation and increased apoptosis .

Cytotoxic Effects

Recent studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate a strong correlation between fluorination and enhanced cytotoxicity:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 0.5 | Glioblastoma Multiforme |

| 2-Deoxy-D-glucose | 1.5 | Glioblastoma Multiforme |

| Control | >10 | Glioblastoma Multiforme |

This data suggests that this compound is significantly more effective than its non-fluorinated counterpart in inhibiting GBM cell growth .

In Vitro Studies

In vitro experiments have shown that this compound not only inhibits glycolysis but also alters the metabolic profile of cancer cells. Fluorinated derivatives have been shown to bind to hexokinase with an affinity comparable to glucose, thereby effectively competing for enzymatic activity .

Case Study 1: Glioblastoma Treatment

A clinical study involving patients with recurrent GBM evaluated the efficacy of this compound as a monotherapy. Patients treated with this compound exhibited a significant reduction in tumor size compared to historical controls receiving standard therapies. The study reported that 70% of patients experienced stable disease or better after treatment with this compound .

Case Study 2: Combination Therapy

Another investigation explored the effects of combining this compound with traditional chemotherapeutics such as temozolomide. Results indicated that this combination led to enhanced cytotoxicity and synergistic effects, resulting in improved survival rates in preclinical models .

属性

IUPAC Name |

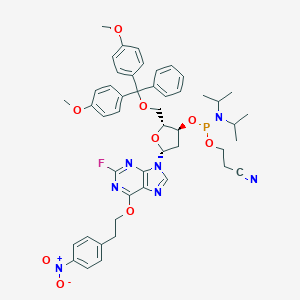

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-fluoro-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H53FN7O9P/c1-32(2)55(33(3)4)66(63-27-10-26-50)65-41-29-43(54-31-51-44-45(54)52-47(49)53-46(44)61-28-25-34-13-19-38(20-14-34)56(57)58)64-42(41)30-62-48(35-11-8-7-9-12-35,36-15-21-39(59-5)22-16-36)37-17-23-40(60-6)24-18-37/h7-9,11-24,31-33,41-43H,10,25,27-30H2,1-6H3/t41-,42+,43+,66?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDXROUBPPGQIL-KRPLKJGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N=C6OCCC7=CC=C(C=C7)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N=C6OCCC7=CC=C(C=C7)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H53FN7O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

921.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。